1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine
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Overview
Description
1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group attached to a brominated and chlorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine typically involves the sulfonylation of 2-methylpiperidine with 2-bromo-4,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds with extended aromatic systems.
Scientific Research Applications
1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, such as polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- 1-[(2-Chloro-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine
- 1-[(2-Bromo-4,5-difluorophenyl)sulfonyl]-2-methylpiperidine
- 1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-ethylpiperidine
Comparison: 1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C12H14BrCl2NO2S |
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Molecular Weight |
387.1 g/mol |
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C12H14BrCl2NO2S/c1-8-4-2-3-5-16(8)19(17,18)12-7-11(15)10(14)6-9(12)13/h6-8H,2-5H2,1H3 |
InChI Key |
QCZAWDKZQTUQPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Origin of Product |
United States |
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